N-(3,5-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
Description
This compound is a heterocyclic molecule featuring a fused pyrazolo-triazolo-pyrazine core system, substituted with a 4-methoxyphenyl group at position 9 and a thioacetamide-linked 3,5-dimethylphenyl moiety at position 2. The structural complexity arises from the fusion of pyrazole and triazole rings with a pyrazine backbone, which is rare in literature.
The compound’s synthesis likely involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with ketones or esters (as seen in analogous pyrazolo-triazolo systems) . Its pharmacological relevance is inferred from structural analogs targeting enzymes like 14-α-demethylase (e.g., antifungal activity) or kinases (due to the triazolo-pyrazine scaffold) .
Properties
CAS No. |
1207017-59-1 |
|---|---|
Molecular Formula |
C24H22N6O2S |
Molecular Weight |
458.54 |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H22N6O2S/c1-15-10-16(2)12-18(11-15)25-22(31)14-33-24-27-26-23-21-13-20(28-30(21)9-8-29(23)24)17-4-6-19(32-3)7-5-17/h4-13H,14H2,1-3H3,(H,25,31) |
InChI Key |
ZJUVUAHUMJCILC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)OC)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide typically involves multiple steps:
Formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core: This step often requires the cyclization of appropriate precursors under controlled conditions.
Thioether formation:
Acetamide formation: The final step involves the acylation of the intermediate compound to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo-Triazolo Heterocycles
Compound A : 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Structural Similarities : Shares a pyrazole-triazole fused system and a 4-methoxyphenyl substituent.
- Key Differences : Replaces the pyrazine ring with a thiadiazole, reducing aromatic π-system complexity.
Compound B : 1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Structural Similarities : Contains a pyrazolo-pyrimidine core and 4-methoxyphenyl group.
- Key Differences : Lacks the triazole ring and thioacetamide substituent.
Trifluoromethyl-Substituted Pyrazoles
Compound C : 1-(3,5-Dialkyl-4-Hydroxybenzyl)-Pyrazole Derivatives
- Structural Similarities : Pyrazole backbone with aromatic substituents.
- Key Differences : Trifluoromethyl groups enhance lipophilicity but lack the triazolo-pyrazine system.
3,5-Diaminopyrazole Derivatives
Compound D: 3,5-Diamino-4-phenylazopyrazole
- Structural Similarities: Pyrazole core with amino and arylazo groups.
- Key Differences : Simpler structure without fused rings or sulfur-based linkers.
- Activity : Reacts with isothiocyanates to form thiocarbamoyl adducts, but decomposes under basic conditions .
Data Tables: Comparative Analysis
Table 1: Substituent Effects on Bioactivity
Table 2: Physicochemical Properties
| Compound | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target Compound | 3.8 | 2 | 8 | 120 |
| Compound A | 2.5 | 1 | 7 | 95 |
| Compound B | 2.1 | 1 | 5 | 78 |
Research Findings and Mechanistic Insights
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound enhances solubility and binding to hydrophobic enzyme pockets, as seen in Compound A’s antifungal activity . In contrast, trifluoromethyl groups (Compound C) increase membrane permeability but may reduce target specificity .
- Role of Sulfur Linkers : The thioacetamide moiety in the target compound likely stabilizes enzyme interactions via sulfur-mediated hydrogen bonds, a feature absent in Compounds B and D .
Biological Activity
N-(3,5-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, and mechanisms of action based on recent studies.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the pyrazolo[1,5-a][1,2,4]triazole moiety followed by the introduction of the thioacetamide group. The general synthetic route can be summarized as follows:
- Formation of Pyrazolo[1,5-a][1,2,4]triazole : Utilizing hydrazine derivatives and appropriate aldehydes under acidic conditions.
- Thioacetylation : Reaction with thioacetic acid to introduce the thio group.
- Final Acetylation : The introduction of the acetamide group to yield the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- MTT Assay Results : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The IC50 values ranged from 0.25 µM to 24 µM depending on the specific analog tested .
- Mechanisms of Action :
- Apoptosis Induction : Studies indicate that these compounds can activate apoptotic pathways through caspase activation (caspase 3/7 and caspase 9), leading to increased apoptosis in cancer cells .
- Autophagy Activation : Some derivatives have been shown to promote autophagy through upregulation of beclin-1 and inhibition of mTOR signaling pathways .
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to related compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Apoptosis via caspases |
| Compound A (similar structure) | MDA-MB-231 | 0.25 | Apoptosis and autophagy |
| Compound B (related derivative) | MCF-10A (normal cells) | >24 | Minimal effect on normal cells |
Case Studies
Several studies have investigated the biological activities of pyrazole derivatives:
- Study on Pyrazolo[4,3-e][1,2,4]triazines : This study reported that compounds with similar structures exhibited enhanced anticancer activities compared to traditional chemotherapeutics like cisplatin. They demonstrated selective toxicity towards cancer cells while sparing normal cells .
- Mechanistic Insights : Research has shown that certain pyrazole derivatives can modulate key signaling pathways involved in cell survival and proliferation. For example, they can inhibit NF-kB signaling while promoting p53 activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
